1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridine derivatives This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a dihydropyridine core
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the dihydropyridine intermediate.
Attachment of the methoxyphenyl group: This can be done through an amide coupling reaction using a suitable coupling reagent like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The dihydropyridine core can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group in the dihydropyridine core can be reduced to form a hydroxyl group.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cardiovascular diseases and neurological disorders.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as a calcium channel blocker by binding to the L-type calcium channels in the heart and blood vessels, leading to vasodilation and reduced blood pressure. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives such as nifedipine and amlodipine. While all these compounds share a similar core structure, the presence of different substituents (e.g., fluorobenzyl and methoxyphenyl groups) imparts unique properties to each compound. For instance, the fluorobenzyl group may enhance the compound’s lipophilicity and membrane permeability, while the methoxyphenyl group can influence its binding affinity to specific targets.
Similar Compounds
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: A dihydropyridine derivative used for the treatment of high blood pressure and angina.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-26-18-11-5-4-10-17(18)22-19(24)15-8-6-12-23(20(15)25)13-14-7-2-3-9-16(14)21/h2-12H,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHVIVYHLZPBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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